N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid
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Overview
Description
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and a phthalamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of Methanesulfonyl Group: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group at the 6-position of the benzothiazole ring.
Coupling with Phthalamic Acid: The final step involves the coupling of the methanesulfonyl-benzothiazole intermediate with 4-methyl-phthalamic acid. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid involves its interaction with specific molecular targets. In the context of neuroprotection, the compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, the compound exhibits antioxidant properties, protecting neurons from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share the benzothiazole and methanesulfonyl moieties but differ in the presence of a piperazine ring and propionamide group.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents at various positions.
Uniqueness
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methyl-phthalamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection sets it apart from other benzothiazole derivatives.
Properties
IUPAC Name |
4-methyl-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(26(2,23)24)8-14(13)25-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUVJTGOCLNTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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